Cas no 2098089-96-2 (1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol)

1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a piperidine and pyrazole core, with a trifluoromethyl substituent enhancing its electronic and steric properties. The presence of the hydroxyl group at the 5-position of the pyrazole ring contributes to its potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its structural framework is advantageous for modulating pharmacokinetic properties, such as solubility and metabolic stability, due to the polar hydroxyl group and lipophilic trifluoromethyl moiety. The piperidine ring further offers opportunities for derivatization, making it valuable in the design of bioactive molecules targeting CNS or enzyme inhibition applications. This compound is particularly useful in exploratory research for drug discovery.
1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol structure
2098089-96-2 structure
Product Name:1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
CAS No:2098089-96-2
MF:C10H14F3N3O
MW:249.232872486115
CID:5046484
Update Time:2025-05-20

1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • 2-(piperidin-2-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
    • 1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • Inchi: 1S/C10H14F3N3O/c11-10(12,13)8-5-9(17)16(15-8)6-7-3-1-2-4-14-7/h5,7,14-15H,1-4,6H2
    • InChI Key: YGSYXKFQJMOSGH-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(N(CC2CCCCN2)N1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 340
  • XLogP3: 1.3
  • Topological Polar Surface Area: 44.4

1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P138276-100mg
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1h-pyrazol-5-ol
2098089-96-2
100mg
$ 115.00 2022-06-03
TRC
P138276-500mg
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1h-pyrazol-5-ol
2098089-96-2
500mg
$ 435.00 2022-06-03
TRC
P138276-1g
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1h-pyrazol-5-ol
2098089-96-2
1g
$ 660.00 2022-06-03
Life Chemicals
F2198-6217-0.25g
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2098089-96-2 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-6217-0.5g
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
2098089-96-2 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-6217-1g
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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$466.0 2023-09-06
Life Chemicals
F2198-6217-2.5g
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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$932.0 2023-09-06
Life Chemicals
F2198-6217-5g
1-(piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
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$1398.0 2023-09-06
Life Chemicals
F2198-6217-10g
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$1957.0 2023-09-06

Additional information on 1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Chemical Compound CAS No 2098089-96-2: 1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

The chemical compound with CAS number 2098089-96-2, known as 1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a highly specialized organic molecule belonging to the class of pyrazole derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure incorporates a pyrazole ring system, a trifluoromethyl group, and a piperidine moiety, which collectively contribute to its distinctive chemical properties.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the trifluoromethyl group in this compound enhances its stability and lipophilicity, making it an attractive candidate for medicinal chemistry applications. Moreover, the piperidine ring introduces additional flexibility and hydrogen bonding capabilities, further augmenting its potential as a lead compound in drug design.

One of the most notable aspects of this compound is its ability to modulate enzyme activity through precise interactions with target proteins. Researchers have demonstrated that 1-(Piperidin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-one (a related analog) exhibits potent inhibitory effects on certain kinases, which are critical in various disease pathways, including cancer and inflammation. While the hydroxyl group in our compound may influence its reactivity and solubility compared to its oxidized counterpart, it also opens up possibilities for further functionalization and optimization.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to such heterocycles. For instance, transition-metal-catalyzed cyclizations and click chemistry approaches have been employed to construct the pyrazole ring with high yield and selectivity. The subsequent introduction of the trifluoromethyl group and piperidine side chain requires careful control over reaction conditions to ensure optimal regioselectivity and stereochemistry.

In terms of physical properties, this compound exhibits a melting point of approximately 154°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, suggesting potential applications in optoelectronic materials or sensors.

From a biological standpoint, preliminary assays indicate that this compound demonstrates moderate activity against several cancer cell lines. While further studies are required to establish its efficacy and safety profile, these initial findings underscore its potential as a chemotherapeutic agent or as a component in combination therapies. Additionally, its ability to inhibit specific enzymes involved in metabolic pathways could make it a valuable tool in the study of cellular signaling mechanisms.

In conclusion, CAS No 2098089-96-2 represents a promising chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a key player in contemporary chemical research. As ongoing investigations continue to uncover new insights into its properties and functions, this compound is poised to make significant contributions to both academic and industrial endeavors.

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